molecular formula C11H11ClO4 B2990619 (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid CAS No. 874623-17-3

(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid

Cat. No.: B2990619
CAS No.: 874623-17-3
M. Wt: 242.66
InChI Key: CJINJZBZXGTZQD-UHFFFAOYSA-N
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Description

(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid is a chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol. This compound is part of the benzo[b][1,4]dioxepin family and contains a chlorine atom, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, making them potential targets for therapeutic intervention.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some indole derivatives can inhibit certain enzymes, block receptor sites, or even intercalate into DNA . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information. Based on the known activities of similar compounds, it could potentially have a variety of effects, such as inhibiting the growth of cancer cells, reducing inflammation, or combating microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the dioxepin ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid: is structurally similar to other benzo[b][1,4]dioxepin derivatives.

  • Indole derivatives: These compounds share the indole nucleus and exhibit various biological activities.

Uniqueness: The presence of the chlorine atom in (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

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Properties

IUPAC Name

2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-8-4-7(6-10(13)14)5-9-11(8)16-3-1-2-15-9/h4-5H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJINJZBZXGTZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)CC(=O)O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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